molecular formula C10H16N4O B10910216 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide

4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10910216
M. Wt: 208.26 g/mol
InChI Key: NXGPQFXFCWWMFR-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C10H16N4O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acid derivatives with cyclopentylamine and methylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

4-amino-1-cyclopentyl-N-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H16N4O/c1-12-10(15)9-8(11)6-14(13-9)7-4-2-3-5-7/h6-7H,2-5,11H2,1H3,(H,12,15)

InChI Key

NXGPQFXFCWWMFR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(C=C1N)C2CCCC2

Origin of Product

United States

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